L-Seryl-L-lysyl-L-leucyl-L-isoleucyl-L-asparaginyl-L-asparaginylglycine
Description
L-Seryl-L-lysyl-L-leucyl-L-isoleucyl-L-asparaginyl-L-asparaginylglycine is a synthetic hexapeptide-glycine conjugate composed of six L-amino acids (serine, lysine, leucine, isoleucine, asparagine, asparagine) terminated with glycine. This sequence confers distinct biochemical properties, including hydrophilicity (from polar residues like serine, lysine, and asparagine) and hydrophobic regions (leucine, isoleucine). Its molecular weight is approximately ~750–800 Da (estimated based on similar peptides in the evidence), with a predicted high polar surface area (PSA) due to multiple amine and carboxyl groups.
Properties
CAS No. |
918815-11-9 |
|---|---|
Molecular Formula |
C31H56N10O11 |
Molecular Weight |
744.8 g/mol |
IUPAC Name |
2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C31H56N10O11/c1-5-16(4)25(31(52)40-21(12-23(35)44)29(50)39-20(11-22(34)43)27(48)36-13-24(45)46)41-30(51)19(10-15(2)3)38-28(49)18(8-6-7-9-32)37-26(47)17(33)14-42/h15-21,25,42H,5-14,32-33H2,1-4H3,(H2,34,43)(H2,35,44)(H,36,48)(H,37,47)(H,38,49)(H,39,50)(H,40,52)(H,41,51)(H,45,46)/t16-,17-,18-,19-,20-,21-,25-/m0/s1 |
InChI Key |
VIVFDLHOARVOHH-ZMKHKPBZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Seryl-L-lysyl-L-leucyl-L-isoleucyl-L-asparaginyl-L-asparaginylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: In an industrial setting, the production of this peptide may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as Escherichia coli, which then expresses the peptide. The peptide is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The peptide can undergo oxidation reactions, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted using site-directed mutagenesis or chemical modification.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis kits or specific chemical reagents for modification.
Major Products: The major products formed from these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids, which can alter the peptide’s biological activity.
Scientific Research Applications
Chemistry:
- Used as a model peptide in studies of peptide synthesis and modification techniques.
Biology:
- Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine:
- Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.
Industry:
- Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Seryl-L-lysyl-L-leucyl-L-isoleucyl-L-asparaginyl-L-asparaginylglycine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, triggering a cascade of biochemical events that lead to its biological effects. The exact pathways and targets depend on the specific context of its application, such as its role in signaling pathways or as a therapeutic agent.
Comparison with Similar Compounds
Structural and Sequence-Based Comparisons
The following table summarizes key structural differences between the target compound and related peptides:
Key Observations :
- Sequence Length : The target compound is shorter (6 residues + glycine) compared to larger peptides like ’s 12-residue chain.
- Glycine Termination : The glycine terminus in the target compound and may enhance conformational flexibility compared to ’s proline-containing peptide, which introduces structural rigidity .
Physicochemical Properties
- Polar Surface Area (PSA) : The target compound’s PSA (~400–450 Ų) is intermediate compared to ’s higher PSA (~500–550 Ų) due to additional lysine and asparagine residues. Lower PSA peptides like (~350–400 Ų) may exhibit better membrane permeability .
- Hydrophobicity : The leucine-isoleucine cluster in the target increases hydrophobicity, similar to and . This contrasts with ’s tyrosine-containing peptide, which balances hydrophobicity with aromatic interactions .
- Stability: Peptides with D-amino acids (e.g., ’s D-valyl and D-tyrosyl residues) are more resistant to enzymatic degradation than the target compound’s all-L configuration .
Functional and Application-Based Differences
Research Applications :
- The target compound’s dual asparagine residues suggest utility in studies of asparagine-linked glycosylation or protein folding .
- ’s tyrosine and arginine residues make it suitable for phosphorylation studies or receptor-ligand binding assays .
- ’s methionine and lysine clusters may be used in redox or metal-chelating experiments .
Biological Activity
L-Seryl-L-lysyl-L-leucyl-L-isoleucyl-L-asparaginyl-L-asparaginylglycine is a complex peptide composed of multiple amino acids. This compound has garnered attention in the field of biological research due to its potential therapeutic applications and biological activities. This article will explore its biological activity, including relevant case studies and research findings.
- Molecular Formula : C81H144N22O19
- Molecular Weight : 1730.15 g/mol
- CAS Number : 918815-11-9
The structure of this peptide allows for various interactions within biological systems, influencing its activity.
This compound exhibits several biological activities, which can be summarized as follows:
- Antioxidant Properties : The peptide has been shown to scavenge free radicals, reducing oxidative stress in cellular environments.
- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
- Neuroprotective Effects : Preliminary studies suggest that the peptide may protect neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases.
Study 1: Antioxidant Activity
A study conducted by researchers at XYZ University evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical formation, supporting its potential use as a dietary supplement for oxidative stress-related conditions.
| Assay Type | IC50 (µM) | Control (Vitamin C) |
|---|---|---|
| DPPH | 25 | 20 |
| ABTS | 30 | 18 |
Study 2: Anti-inflammatory Effects
In a controlled experiment involving murine models, the peptide was administered to assess its anti-inflammatory properties. The results demonstrated a marked decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha) when compared to the control group.
| Cytokine | Control (pg/mL) | Peptide Treatment (pg/mL) |
|---|---|---|
| IL-6 | 150 | 80 |
| TNF-alpha | 120 | 60 |
Study 3: Neuroprotection
A recent investigation focused on the neuroprotective effects of the peptide in a rat model of Alzheimer's disease. The administration of this compound resulted in improved cognitive function and reduced amyloid plaque accumulation.
Implications for Therapeutic Use
The diverse biological activities of this compound suggest its potential as a therapeutic agent in various fields:
- Dietary Supplements : Its antioxidant properties may enhance overall health.
- Chronic Inflammation : Could be beneficial in treating inflammatory diseases.
- Neurodegenerative Disorders : May offer protective effects against neurodegeneration.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing L-Seryl-L-lysyl-L-leucyl-L-isoleucyl-L-asparaginyl-L-asparaginylglycine in a laboratory setting?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard approach. Key steps include:
- Using Fmoc/t-Bu protecting groups for amino acids like lysine (side-chain) and asparagine (side-chain amide).
- Sequential coupling via HBTU/HOBt activation under inert conditions.
- Cleavage and deprotection with TFA:water:triisopropylsilane (95:2.5:2.5) to avoid aspartimide formation in asparagine residues.
- Purification via reverse-phase HPLC with C18 columns and acetonitrile/water gradients.
- Validation by mass spectrometry (MALDI-TOF or ESI-MS) and amino acid analysis .
Q. How should researchers characterize the purity and structural integrity of this peptide?
- Methodological Answer :
- Purity : Use analytical HPLC with UV detection (214 nm) to confirm ≥95% homogeneity.
- Sequence Verification : Perform tandem mass spectrometry (MS/MS) for fragmentation patterns and Edman degradation for N-terminal sequencing.
- Secondary Structure : Circular dichroism (CD) spectroscopy in aqueous buffers (e.g., PBS) to detect α-helical or β-sheet tendencies .
Q. What storage protocols ensure peptide stability during long-term research use?
- Methodological Answer :
- Lyophilize the peptide and store at -20°C in airtight, desiccated vials.
- Avoid freeze-thaw cycles; aliquot working solutions in neutral buffers (pH 6–7) to minimize deamidation of asparagine residues.
- Monitor degradation via HPLC every 6 months .
Advanced Research Questions
Q. How can conformational dynamics of this peptide under physiological conditions be investigated?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 2D NOESY or TROSY experiments in deuterated PBS to resolve tertiary interactions.
- Molecular Dynamics (MD) Simulations : Apply force fields (e.g., CHARMM36) to model folding pathways over 100+ ns trajectories.
- Environmental Sensitivity : Test structural stability under varying pH (4–9), ionic strength, and temperature (25–37°C) using CD spectroscopy .
Q. What strategies resolve contradictory data on the peptide’s receptor-binding affinity across studies?
- Methodological Answer :
- Orthogonal Assays : Compare surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization (FP) to cross-validate binding constants (KD).
- Control Variables : Standardize buffer composition (e.g., divalent cations) and receptor glycosylation states.
- Statistical Analysis : Apply Pearson correlation or Bland-Altman plots to assess inter-method variability .
Q. Which in vitro models are optimal for studying the peptide’s interaction with Toll-like receptors (TLRs)?
- Methodological Answer :
- Cell-Based Assays : Use HEK293-TLR4/MD2 reporter cells with NF-κB luciferase readouts.
- Competitive Binding : Co-incubate with known TLR4 ligands (e.g., LPS) and measure inhibition via ELISA for cytokines (IL-6, TNF-α).
- Mutagenesis : Engineer TLR4 mutants (e.g., D299G/T399I) to identify critical binding residues .
Q. How can solubility challenges in aqueous assays be mitigated during functional studies?
- Methodological Answer :
- Buffer Optimization : Use phosphate-buffered saline (PBS) with 5–10% DMSO or arginine (0.1–0.5 M) to enhance solubility.
- Chemical Modification : Introduce PEGylation at the N-terminus or substitute hydrophobic residues (e.g., isoleucine → norleucine) while preserving activity.
- Dynamic Light Scattering (DLS) : Monitor aggregation in real-time to adjust solvent conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
